Maurotoxin

Kv1.2 channel Voltage-gated potassium channel Selectivity profiling

Maurotoxin (MTX) uniquely combines sub-nanomolar Kv1.2 selectivity (56-fold over Kv1.1) with potent IK1 (KCa3.1) blockade — a dual pharmacology unmatched by Charybdotoxin, Iberiotoxin, or α-Dendrotoxin. Its unique Cys31-Cys34 disulfide bridge and ionic strength-dependent IK1 modulation provide experimental precision unattainable with generic K+ channel inhibitors. The established i.c.v. LD50 of 80 ng/mouse enables precise in vivo CNS dosing. For Kv1.2-mediated neuronal excitability, T-cell IK1 signaling, or peptide scaffold engineering, substituting MTX with any related analog introduces significant, uncontrolled experimental variability.

Molecular Formula C145H231N45O47S8
Molecular Weight 3612.55 Da
Cat. No. B1151370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaurotoxin
Molecular FormulaC145H231N45O47S8
Molecular Weight3612.55 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34

Maurotoxin (MTX) Procurement Overview: A 34-Residue Scorpion Toxin with a Unique Four-Disulfide Architecture


Maurotoxin (MTX) is a 34-amino acid peptide toxin, C-terminally amidated and cross-linked by four disulfide bridges, isolated from the venom of the Tunisian chactoid scorpion Scorpio maurus palmatus [1]. It is classified as a member of the α-KTx6.2 scorpion toxin family and acts as a potent, selective blocker of specific voltage-gated (Kv) and calcium-activated (KCa) potassium channels [1][2]. A defining characteristic of MTX is its unique disulfide pairing pattern (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34), which differs from the consensus motif observed in most other scorpion toxins and contributes to its distinctive pharmacological profile [3].

Why Generic 'K+ Channel Blockers' Cannot Substitute for Maurotoxin: Quantified Selectivity and Unique Pharmacology


Maurotoxin cannot be reliably substituted by other scorpion toxins or broad-spectrum potassium channel blockers due to its exceptional, sub-nanomolar selectivity for the Kv1.2 channel over the closely related Kv1.1 and Kv1.3 subtypes [1]. Unlike other toxins in its class, MTX exhibits a unique dual pharmacology, potently inhibiting both specific voltage-gated (Kv1.2) and calcium-activated (IK1, also known as KCa3.1) potassium channels, a combination not observed with comparators like Charybdotoxin (CTX) or Margatoxin (MgTX) [2][3]. Furthermore, its interaction with IK1 is dependent on ionic strength, a property that allows for differential modulation of activity and is not a general feature of other IK1 blockers [3]. These distinct, quantifiable differences in target selectivity, ionic strength dependence, and dual-channel activity mean that substituting MTX with a related analog will introduce significant and uncontrolled experimental variability, fundamentally altering the pharmacological intervention.

Quantitative Evidence Guide: Verifiable Differentiation of Maurotoxin from Closest Analogs


Sub-Nanomolar Selectivity of Maurotoxin for Kv1.2 over Kv1.1 and Kv1.3

Maurotoxin exhibits a high degree of selectivity for the Kv1.2 channel, demonstrating an IC50 of 0.8 nM against Kv1.2 currents in Xenopus oocytes. This is a 56-fold higher potency compared to its inhibition of Kv1.1 (IC50 45 nM) and a 225-fold higher potency compared to Kv1.3 (IC50 180 nM) [1]. This selectivity profile is unique among related scorpion toxins. For instance, Margatoxin (MgTX) is a potent Kv1.3 blocker (IC50 ~0.11 nM) but is significantly less potent on Kv1.2, while Charybdotoxin (CTX) inhibits multiple channel types including Kv1.2, Kv1.3, and BK channels with less discrimination [2][3].

Kv1.2 channel Voltage-gated potassium channel Selectivity profiling

Potent Inhibition of IK1 (KCa3.1) Calcium-Activated Potassium Channels with Negligible Off-Target Effects on SK and BK Channels

Maurotoxin is a potent inhibitor of the intermediate-conductance calcium-activated potassium channel, IK1 (KCa3.1), with an IC50 of 1.4 nM (86Rb efflux) and 1 nM (inwardly rectifying currents) in CHO cells [1]. Critically, at concentrations up to 1 μM under physiological ionic strength, MTX produces no inhibition of related small-conductance (SK1, SK2, SK3) or large-conductance (Slo1/BK) KCa channels [1]. This is in stark contrast to Charybdotoxin (CTX), which also inhibits IK1 but is a well-known, potent blocker of BK and Kv1.3 channels, and Iberiotoxin (IbTX), which is a selective BK channel blocker with no activity on IK1 [2][3].

IK1 channel KCa3.1 channel Calcium-activated potassium channel

Unique Disulfide Bridge Architecture Differentiates Maurotoxin from Other α-KTx Toxins

Maurotoxin possesses a unique disulfide pairing pattern (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34) that is distinct from the canonical α/β motif found in other scorpion toxins like Charybdotoxin, Margatoxin, and Iberiotoxin [1]. This unconventional architecture, specifically the connection of the last two half-cystine residues (Cys31-Cys34), creates a unique 3D conformation and is critical for its functional selectivity, particularly for the Kv1.2 channel [2]. The synthetic reproduction of this precise disulfide pattern is essential for achieving the native pharmacological profile, as misfolded or differently paired isomers exhibit drastically reduced or altered activity [1].

Peptide folding Disulfide bond Structure-activity relationship

Validated Lethality of Synthetic Maurotoxin in a Mammalian Model (i.c.v. LD50)

Synthetic Maurotoxin (sMTX) has been validated to exhibit in vivo neurotoxicity indistinguishable from the native peptide, with a lethal dose 50 (LD50) of 80 ng/mouse following intracerebroventricular (i.c.v.) injection [1]. This provides a reproducible and quantitative benchmark for the functional integrity of the synthetic product, confirming that the chemical synthesis and folding process yields a biologically active neurotoxin [1]. This in vivo potency metric is a key differentiator from other synthetic peptide toxins whose functional validation may be limited to in vitro binding or channel assays.

In vivo pharmacology LD50 Neurotoxicity

Differential pH-Dependent Block of hIKCa1 Channel by Maurotoxin Versus Charybdotoxin

The block of the human IKCa1 (IK1) channel by Maurotoxin (MTX) is pH0-dependent, whereas the block by the related toxin Charybdotoxin (CTX) is not [1]. Specifically, MTX block is significantly attenuated at acidic pH, while CTX block remains constant. This indicates that MTX and CTX interact with distinct molecular determinants on the hIKCa1 channel [1]. For example, replacement of histidine 236 in the channel did not affect MTX binding affinity but partially affected the pH0 dependency of its block, whereas it increased CTX binding affinity, further demonstrating their non-overlapping binding modalities [1].

IK1 channel pH-dependent block Structure-function

Procurement-Driven Application Scenarios for Maurotoxin Based on Verifiable Differentiation


High-Precision Dissection of Kv1.2 Contributions in Heteromeric Neuronal K+ Channels

Researchers studying the role of Kv1.2-containing channels (e.g., Kv1.1/Kv1.2 heteromers) in neuronal excitability should prioritize Maurotoxin. Its 56-fold selectivity for Kv1.2 over Kv1.1 [1] allows for a more specific pharmacological blockade than can be achieved with broad-spectrum Kv1 inhibitors like α-Dendrotoxin. Using MTX enables the isolation of Kv1.2-mediated currents, providing higher-resolution data for mapping channel distribution and function in the CNS.

Specific Pharmacological Modulation of IK1 (KCa3.1) in Immunological and Erythrocyte Studies

Maurotoxin is the agent of choice for experiments requiring the selective inhibition of the IK1 (KCa3.1) channel. Unlike Charybdotoxin (CTX), which also potently blocks BK and Kv1.3 channels, or Iberiotoxin (IbTX), which is BK-selective, MTX potently inhibits IK1 (IC50 ~1 nM) without affecting related KCa channels up to 1 μM [2]. This high degree of specificity is critical for studies on T-cell activation, mast cell function, and Gardos channel-mediated erythrocyte dehydration, where off-target effects would confound results.

Structure-Activity Relationship (SAR) Studies Focused on Non-Canonical Disulfide Bonding

Maurotoxin serves as an essential scaffold for investigating the role of non-canonical disulfide pairing in peptide toxin structure and function. Its unique Cys31-Cys34 bridge [3] provides a distinct model system for studying how this atypical fold affects channel binding, selectivity, and in vivo stability. This makes MTX a valuable reference standard in peptide engineering projects aiming to create novel ion channel modulators with tailored properties.

In Vivo Neuropharmacology Studies Requiring a Validated, CNS-Active Peptide Tool

For studies involving direct CNS administration in rodent models, Maurotoxin offers a significant advantage: a well-defined and highly potent i.c.v. LD50 of 80 ng/mouse [4]. This established in vivo potency metric allows for precise dosing and reproducible experimental outcomes when investigating the central effects of K+ channel modulation, such as in models of epilepsy or pain. This level of in vivo validation is not available for many other synthetic peptide toxins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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